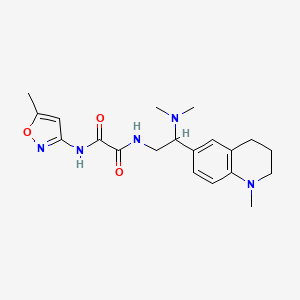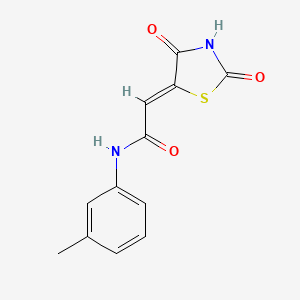
3-(Methoxymethyl)oxetane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)oxetane-3-carboxylic acid is a chemical compound with the CAS Number: 2416236-60-5 . It has a molecular weight of 146.14 . It is in liquid form .
Synthesis Analysis
The synthesis of oxetanes such as 3-(Methoxymethyl)oxetane-3-carboxylic acid often involves the opening of an epoxide ring with a trimethyloxosulfonium ylide . By increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis
The IUPAC name for this compound is 3-(methoxymethyl)oxetane-3-carboxylic acid . The InChI code for this compound is 1S/C6H10O4/c1-9-2-6(5(7)8)3-10-4-6/h2-4H2,1H3,(H,7,8) .Chemical Reactions Analysis
The formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy, therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .Physical And Chemical Properties Analysis
The physical form of 3-(Methoxymethyl)oxetane-3-carboxylic acid is liquid . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
- Oxetane Ring-Opening Polymerization : 3-(Methoxymethyl)oxetane-3-carboxylic acid can serve as a monomer in ring-opening polymerization reactions. The oxetane ring opens, leading to the formation of high-performance polymers with unique properties, such as thermal stability and mechanical strength. Researchers explore its use in designing novel materials for coatings, adhesives, and composites .
- Prodrug Design : Scientists investigate prodrugs—compounds that transform into active drugs in vivo. By attaching 3-(Methoxymethyl)oxetane-3-carboxylic acid to therapeutic agents, they enhance drug solubility, stability, and controlled release. These prodrugs can improve drug delivery, targeting specific tissues or cells .
- Building Block for Complex Molecules : Researchers utilize 3-(Methoxymethyl)oxetane-3-carboxylic acid as a versatile building block in organic synthesis. It participates in various reactions, including esterification, amidation, and cyclization, leading to the creation of intricate chemical structures .
- Sustainable Solvents : The compound’s low toxicity and biodegradability make it suitable for green chemistry applications. It serves as a solvent or co-solvent in environmentally friendly processes, reducing the environmental impact of chemical reactions .
- Pesticide Formulation : Researchers explore 3-(Methoxymethyl)oxetane-3-carboxylic acid derivatives as components in pesticide formulations. These derivatives enhance pesticide stability, solubility, and targeted release, improving crop protection strategies .
- Contrast Agents : The compound’s functional groups can be modified to create imaging contrast agents. These agents enhance the visibility of specific tissues or organs during medical imaging (e.g., MRI or CT scans). Researchers investigate its potential in non-invasive diagnostics .
Polymer Chemistry and Materials Science
Drug Delivery Systems
Organic Synthesis
Green Chemistry
Agrochemicals and Crop Protection
Biomedical Imaging and Diagnostics
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(methoxymethyl)oxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-9-2-6(5(7)8)3-10-4-6/h2-4H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVKOCPFYNHJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(COC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)oxetane-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B2700681.png)
![4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2700682.png)


![N-Benzyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2700689.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2700695.png)



![Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate](/img/structure/B2700700.png)
![1-butyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2700701.png)

![N-[(4-Methoxy-1-benzothiophen-7-yl)methyl]prop-2-enamide](/img/structure/B2700703.png)